Cas no 1566901-98-1 (3-Cyclopentyl-3-(ethoxymethyl)azetidine)
3-Cyclopentyl-3-(ethoxymethyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopentyl-3-(ethoxymethyl)azetidine
- 3-Cyclopentyl-3-(ethoxymethyl)azetidine
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- Inchi: 1S/C11H21NO/c1-2-13-9-11(7-12-8-11)10-5-3-4-6-10/h10,12H,2-9H2,1H3
- InChI Key: QWJNEFHZLUWDBP-UHFFFAOYSA-N
- SMILES: O(CC)CC1(CNC1)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- XLogP3: 2.1
- Topological Polar Surface Area: 21.3
3-Cyclopentyl-3-(ethoxymethyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360924-0.05g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 0.05g |
$1895.0 | 2023-03-07 | ||
| Enamine | EN300-360924-0.1g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 0.1g |
$1986.0 | 2023-03-07 | ||
| Enamine | EN300-360924-0.25g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 0.25g |
$2077.0 | 2023-03-07 | ||
| Enamine | EN300-360924-0.5g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 0.5g |
$2167.0 | 2023-03-07 | ||
| Enamine | EN300-360924-1.0g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-360924-2.5g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 2.5g |
$4424.0 | 2023-03-07 | ||
| Enamine | EN300-360924-5.0g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 5.0g |
$6545.0 | 2023-03-07 | ||
| Enamine | EN300-360924-10.0g |
3-cyclopentyl-3-(ethoxymethyl)azetidine |
1566901-98-1 | 10.0g |
$9704.0 | 2023-03-07 |
3-Cyclopentyl-3-(ethoxymethyl)azetidine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-Cyclopentyl-3-(ethoxymethyl)azetidine
3-Cyclopentyl-3-(ethoxymethyl)azetidine: A Comprehensive Overview
3-Cyclopentyl-3-(ethoxymethyl)azetidine is a unique organic compound with the CAS number 1566901-98-1. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of a cyclopentyl group and an ethoxymethyl substituent adds complexity to its structure, making it a subject of interest in both academic and industrial research.
The synthesis of 3-Cyclopentyl-3-(ethoxymethyl)azetidine has been explored through various methodologies, including ring-closing metathesis and nucleophilic substitution reactions. Recent studies have focused on optimizing these processes to enhance yield and purity, which are critical for its application in pharmaceuticals and agrochemicals. The compound's structural features, such as the azetidine ring and substituents, contribute to its unique chemical reactivity and biological activity.
One of the most promising applications of 3-Cyclopentyl-3-(ethoxymethyl)azetidine lies in its potential as a building block for drug discovery. Researchers have investigated its ability to act as a chiral auxiliary in asymmetric synthesis, facilitating the construction of complex molecules with high enantioselectivity. This property is particularly valuable in the development of novel therapeutics targeting specific biological pathways.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and conformational dynamics of 3-Cyclopentyl-3-(ethoxymethyl)azetidine. These insights have shed light on its stability, reactivity, and interactions with biological systems. For instance, molecular docking studies have revealed potential binding modes with key enzymes, suggesting its role as a lead compound in drug design.
In addition to its pharmacological applications, 3-Cyclopentyl-3-(ethoxymethyl)azetidine has shown promise in materials science. Its rigid structure and functional groups make it a candidate for polymer synthesis and nanomaterial development. Researchers are exploring its use as a monomer in the creation of high-performance polymers with tailored mechanical and thermal properties.
The environmental impact of 3-Cyclopentyl-3-(ethoxymethyl)azetidine has also been a topic of recent research. Studies on its biodegradation pathways and toxicity profiles aim to ensure sustainable practices in its production and application. Understanding its fate in various ecosystems is crucial for minimizing ecological risks associated with its use.
In conclusion, 3-Cyclopentyl-3-(ethoxymethyl)azetidine (CAS No. 1566901-98-1) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and potential uses make it a focal point for ongoing research efforts. As new findings emerge, this compound continues to expand its role in advancing scientific knowledge and technological innovations.
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